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Cas no 939968-60-2 (3-Fluoro-4-nitrophenylboronic acid, pinacol ester)

939968-60-2 structure
Nom du produit:3-Fluoro-4-nitrophenylboronic acid, pinacol ester
Numéro CAS:939968-60-2
Le MF:C12H15BFNO4
Mégawatts:267.061207056046
MDL:MFCD12026073
CID:857382
PubChem ID:46739531
3-Fluoro-4-nitrophenylboronic acid, pinacol ester Propriétés chimiques et physiques
Nom et identifiant
-
- 3-FLUORO-4-NITROPHENYLBORONIC ACID, PINACOL ESTER
- 2-(3-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(3-fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
- B-4965
- 2-(3-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
- 939968-60-2
- SY025524
- Z1258930123
- MOKWUYKZXFBLKR-UHFFFAOYSA-N
- 3-Fluoro-4-nitrophenylboronic acid pinacol ester
- EN300-1716820
- AKOS022173348
- SCHEMBL59736
- MFCD12026073
- DTXSID20675133
- 3-Fluoro-4-nitrobenzeneboronic acid pinacol ester
- 3-Fluoro-4-nitrophenylboronic acid,pinacol ester
- BS-29795
- 3-Fluoro-4-nitrophenylboronic acid, pinacol ester
-
- MDL: MFCD12026073
- Piscine à noyau: 1S/C12H15BFNO4/c1-11(2)12(3,4)19-13(18-11)8-5-6-10(15(16)17)9(14)7-8/h5-7H,1-4H3
- La clé Inchi: MOKWUYKZXFBLKR-UHFFFAOYSA-N
- Sourire: [O-][N+](C1C(F)=CC(B2OC(C)(C)C(C)(C)O2)=CC=1)=O
Propriétés calculées
- Qualité précise: 267.10800
- Masse isotopique unique: 267.1078163g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 19
- Nombre de liaisons rotatives: 2
- Complexité: 355
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 64.3Ų
Propriétés expérimentales
- Le PSA: 64.28000
- Le LogP: 2.55630
3-Fluoro-4-nitrophenylboronic acid, pinacol ester PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
TRC | F594978-250mg |
3-Fluoro-4-nitrophenylboronic acid, pinacol ester |
939968-60-2 | 250mg |
$167.00 | 2023-05-18 | ||
Enamine | EN300-1716820-1.0g |
2-(3-fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
939968-60-2 | 95% | 1.0g |
$280.0 | 2023-07-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-310835A-1g |
3-Fluoro-4-nitrophenylboronic acid, pinacol ester, |
939968-60-2 | 1g |
¥4513.00 | 2023-09-05 | ||
Enamine | EN300-1716820-0.25g |
2-(3-fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
939968-60-2 | 95% | 0.25g |
$139.0 | 2023-09-20 | |
TRC | F594978-50mg |
3-Fluoro-4-nitrophenylboronic acid, pinacol ester |
939968-60-2 | 50mg |
$69.00 | 2023-05-18 | ||
Alichem | A019120014-1g |
2-(3-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
939968-60-2 | 95% | 1g |
$475.20 | 2023-08-31 | |
TRC | F594978-25mg |
3-Fluoro-4-nitrophenylboronic acid, pinacol ester |
939968-60-2 | 25mg |
$64.00 | 2023-05-18 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F188434-5g |
3-Fluoro-4-nitrophenylboronic acid, pinacol ester |
939968-60-2 | 96% | 5g |
¥3548.90 | 2023-09-02 | |
eNovation Chemicals LLC | Y1106703-5g |
2-(3-fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
939968-60-2 | 95% | 5g |
$930 | 2024-07-23 | |
SHENG KE LU SI SHENG WU JI SHU | sc-310835-250 mg |
3-Fluoro-4-nitrophenylboronic acid, pinacol ester, |
939968-60-2 | 250MG |
¥2,219.00 | 2023-07-11 |
3-Fluoro-4-nitrophenylboronic acid, pinacol ester Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 12 h, 80 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Sodium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 18 h, 100 °C; 100 °C → rt
Référence
- Novel imidazothiazoles and imidazoxazoles as kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of inflammatory and proliferative diseases, World Intellectual Property Organization, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: tert-Butyl nitrite Catalysts: Benzoyl peroxide Solvents: Acetonitrile ; 4 h, rt
Référence
- Synthesis of Trimethylstannyl Arylboronate Compounds by Sandmeyer-Type Transformations and Their Applications in Chemoselective Cross-Coupling ReactionsJournal of Organic Chemistry, 2014, 79(5), 1979-1988,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 1 h, rt → 100 °C
Référence
- Benzothiazol-6-ylacetic acid derivatives as anti-HIV agents and their preparation and use for treating an HIV infection, World Intellectual Property Organization, , ,
Méthode de production 5
Conditions de réaction
Référence
- FGFR2 inhibitor, preparation method, and pharmaceutical application, World Intellectual Property Organization, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 12 h, 90 °C
Référence
- Preparation of quinazoline and pyrido[3,4-d]pyrimidine derivatives as protein kinase inhibitors for treatment of cancer, World Intellectual Property Organization, , ,
Méthode de production 7
Conditions de réaction
1.1 Catalysts: Palladium diacetate , Palladium chloride Solvents: Dichloromethane , 1,2-Dimethoxyethane ; 14 h, 100 °C
Référence
- Preparation of heterocyclic compounds as cyclin-dependent protein kinase inhibitors for prophylactic and therapeutic treatment of cancer, World Intellectual Property Organization, , ,
Méthode de production 8
Conditions de réaction
Référence
- Preparation of substituted 4-amino-pyrrolotriazine derivatives useful for treating hyper-proliferative disorders and diseases associated with angiogenesis, World Intellectual Property Organization, , ,
Méthode de production 9
Conditions de réaction
Référence
- Preparation of urea compounds as STING inhibitor, China, , ,
3-Fluoro-4-nitrophenylboronic acid, pinacol ester Raw materials
- 4-Bromo-2-fluoro-1-nitrobenzene
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Bis(pinacolato)diborane
- 3-fluoro-4-nitroaniline
3-Fluoro-4-nitrophenylboronic acid, pinacol ester Preparation Products
3-Fluoro-4-nitrophenylboronic acid, pinacol ester Littérature connexe
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
-
Mohammad Ziaur Rahman,Kenneth Davey,Shi-Zhang Qiao J. Mater. Chem. A, 2018,6, 1305-1322
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
939968-60-2 (3-Fluoro-4-nitrophenylboronic acid, pinacol ester) Produits connexes
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:939968-60-2)3-Fluoro-4-nitrophenylboronic acid, pinacol ester

Pureté:99%
Quantité:5g
Prix ($):185.0